molecular formula C21H14O4S B11257427 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B11257427
M. Wt: 362.4 g/mol
InChI Key: ADDKZUNGMRKWGR-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate: belongs to the coumarin family, a group of oxygen-containing heterocycles. Coumarins are naturally occurring lactones found in green plants, fungi, and bacteria. Over 1300 coumarin derivatives have been identified, and they have been used as herbal medicines for centuries .

Preparation Methods

Synthetic Routes:: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. This yields coumarin–triazole derivatives .

Industrial Production:: Industrial-scale synthesis methods may vary, but they typically involve modifications of the synthetic routes mentioned above. Optimization for yield, cost, and safety considerations play a crucial role.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Coumarins can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is common.

    Substitution: Substituents at various positions affect reactivity.

Common Reagents and Conditions::

Major Products:: The specific products depend on the reaction conditions and substituents. Coumarin derivatives with pharmacophoric groups at C-3, C-4, and C-7 positions have been extensively studied .

Scientific Research Applications

Coumarins exhibit diverse biological properties:

Mechanism of Action

The exact mechanism varies for different applications. For example, anti-HIV coumarins may inhibit viral enzymes, while anticancer coumarins could interfere with cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

While coumarins share structural similarities, each compound has unique features. Similar compounds include:

Properties

Molecular Formula

C21H14O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) thiophene-2-carboxylate

InChI

InChI=1S/C21H14O4S/c1-13-16-12-15(24-20(22)18-8-5-11-26-18)9-10-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

ADDKZUNGMRKWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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